Ethyl trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylate
Description
Properties
Molecular Formula |
C13H13F3O2 |
|---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H13F3O2/c1-2-18-12(17)11-7-10(11)8-4-3-5-9(6-8)13(14,15)16/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1 |
InChI Key |
KNSMQNROMFPXHH-WDEREUQCSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural analogs, highlighting substituent differences and their implications:
*Molecular weight calculated based on formula C₁₂H₁₁F₃O₂.
Key Observations:
- Substituent Position : The meta-CF₃ isomer (target compound) exhibits distinct electronic effects compared to the para-CF₃ analog . Para-substitution may reduce steric hindrance in binding interactions.
- Halogen vs. CF₃ : The chloro-fluoro analog (242.67 Da) shares similar molecular weight but differs in polarity and hydrogen-bonding capacity .
- Complex Substituents: Compounds with quinoxalinyl or hydrazinocarbonyl groups (387.0 Da, 359.31 Da) introduce additional hydrogen-bonding sites but suffer from lower synthetic yields (e.g., 9% for quinoxalinyl derivative) .
Preparation Methods
Silver-Catalyzed Cyclopropanation of Epoxides
Reaction Mechanism and Procedure
The most recent and efficient method involves a silver-catalyzed tandem deoxygenation/cyclopropanation of epoxides using trifluoromethyl N-triftosylhydrazones as carbene precursors (Fig. 1). The process begins with the deoxygenation of the epoxide (1a ) to form an alkene intermediate, which subsequently undergoes cyclopropanation with a silver-stabilized carbene generated from the hydrazone (2a ).
Key steps include:
- Epoxide Activation : Silver(I) catalyst TpBr3Ag(thf) coordinates to the epoxide oxygen, facilitating ring-opening and deoxygenation.
- Carbene Formation : Trifluoromethyl N-triftosylhydrazone decomposes in situ under basic conditions (NaH) to generate a trifluoromethyl carbene.
- Cyclopropanation : The silver-carbene complex reacts with the alkene intermediate, forming the cyclopropane ring with high trans selectivity.
Optimization and Results
Reaction conditions were optimized to 60°C in dichloromethane (DCM) with 4.0 equivalents of hydrazone and 4.5 equivalents of NaH. Under these conditions, the target cyclopropane (3 ) was isolated in 92% yield with a 10:1 diastereomeric ratio (d.r.) . Substrate scope studies demonstrated compatibility with ester, chloro, and tosylate groups (Table 1).
Table 1: Substrate Scope for Silver-Catalyzed Cyclopropanation
| Epoxide Substrate | Product Yield (%) | d.r. (trans:cis) |
|---|---|---|
| Styrene oxide | 92 | 10:1 |
| 3-Chlorostyrene oxide | 85 | 9:1 |
| Glycidyl tosylate | 78 | 8:1 |
Scalability was confirmed via a 10 mmol-scale reaction , yielding 89% of product without loss of selectivity.
Wittig-Type Olefination with 1,1,1-Trichlorotrifluoroethane
Methodology and Mechanistic Insights
This patent-derived approach employs a Wittig-type reaction between 1,1,1-trichlorotrifluoroethane (CF3CCl3) and caronaldehyde esters (2,2-dimethyl-3-formylcyclopropanecarboxylates). The process involves:
- Ylide Formation : CF3CCl3 reacts with hexamethylphosphoric triamide (HMPT) in the presence of NaH to generate a trifluoromethyl ylide.
- Olefination : The ylide attacks the aldehyde group of the caronaldehyde ester, forming the chlorotrifluoropropenyl intermediate.
- Cyclopropane Ring Closure : Spontaneous cyclization yields the trans-configured cyclopropane.
Reaction Conditions and Outcomes
Optimal results were achieved at 0–30°C in anhydrous DCM, with a 2:1 molar ratio of CF3CCl3 to caronaldehyde ester. The reaction provided moderate yields (30–60% ) due to competing side reactions, but the trans selectivity exceeded 8:1 (Table 2).
Table 2: Performance of Wittig-Type Olefination
| Caronaldehyde Ester | Yield (%) | trans:cis Ratio |
|---|---|---|
| Ethyl ester | 51.8 | 20:80 |
| Methyl ester | 56.6 | 30:70 |
| Isopropyl ester | 62.9 | 30:70 |
Notably, reversing the addition order of reagents (e.g., adding the ester last) reduced yields by 40%, emphasizing the importance of protocol adherence.
Cyclopropanation via Sulfoxonium Ylides
Synthesis from Acrylonitrile Derivatives
A multi-step route from 3-(3,4-difluorophenyl)acrylonitrile (IIa ) involves cyclopropanation using trimethylsulfoxonium iodide (TMSOI) and NaH in dimethyl sulfoxide (DMSO). The sequence includes:
- Cyclopropanation : TMSOI generates a sulfoxonium ylide, which adds to the acrylonitrile double bond.
- Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid under basic conditions (LiOH).
- Esterification : The acid is esterified with ethanol to yield the final product.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Parameter | Silver Catalysis | Wittig Olefination | Sulfoxonium Ylide |
|---|---|---|---|
| Yield (%) | 85–92 | 30–60 | 50–70 |
| trans:cis Ratio | 8:1–10:1 | 8:1–30:70 | 7:1 |
| Scalability | Excellent (10 mmol) | Moderate | Moderate |
| Functional Tolerance | Broad | Limited | Moderate |
The silver-catalyzed method outperforms others in yield and selectivity, making it preferable for industrial applications. The Wittig approach, while less efficient, remains valuable for substrates incompatible with silver.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylate, and how do reaction conditions influence stereoselectivity?
- The compound is typically synthesized via cyclopropanation using ethyl diazoacetate and a substituted styrene derivative. A common method involves [2+1] cycloaddition under rhodium catalysis (e.g., Rh₂(OAc)₄), where the trifluoromethyl group’s electron-withdrawing nature directs regioselectivity . Acidic or basic conditions post-reaction stabilize the ester group. For stereochemical control, chiral ligands (e.g., bisoxazolines) can be employed to enhance enantiomeric excess (ee) .
Q. How can the structure and purity of this compound be validated analytically?
- NMR : ¹H and ¹³C NMR confirm the cyclopropane ring (δ ~1.5–2.5 ppm for protons) and ester carbonyl (δ ~165–170 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ ~-60 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~288.1) and fragmentation patterns.
- X-ray Crystallography : Resolves the trans-configuration of the cyclopropane ring and phenyl group orientation .
Q. What are the primary stability concerns for this compound under laboratory storage?
- The ester group is prone to hydrolysis in humid conditions. Store under inert gas (N₂/Ar) at -20°C in anhydrous solvents (e.g., DCM). The trifluoromethyl group enhances thermal stability but may decompose above 200°C .
Advanced Research Questions
Q. How does the 3-(trifluoromethyl)phenyl substituent influence electronic and steric properties in catalytic applications?
- The -CF₃ group is strongly electron-withdrawing, polarizing the cyclopropane ring and increasing reactivity in ring-opening reactions. Steric hindrance from the meta-substituted phenyl group directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Computational studies (DFT) reveal reduced HOMO-LUMO gaps, favoring nucleophilic attacks at the cyclopropane β-carbon .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, solvent). Standardize assays using:
- DMSO concentration (<1% v/v to avoid solvent effects).
- Positive controls (e.g., known inhibitors for comparison).
- Dose-response curves (3–5 replicates) to validate statistical significance .
Q. How can enantioselective synthesis be optimized for high ee yields?
- Use chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) with electron-deficient styrenes. Kinetic resolution via HPLC (chiral columns, e.g., Chiralpak IA) monitors enantiopurity. Recent studies report >90% ee using tert-butyl diazoacetate derivatives .
Methodological Challenges
Q. What experimental designs mitigate side reactions during functionalization of the cyclopropane ring?
- Oxidation : Use mild oxidants (e.g., MnO₂) to avoid over-oxidation of the ester.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the cyclopropane without cleaving the -CF₃ group .
- Photocatalysis : Visible-light-mediated C–H activation minimizes decomposition .
Q. How can metabolite profiling be conducted for in vitro pharmacokinetic studies?
- Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites include:
- Hydrolysis product : Trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid.
- Oxidative metabolites : Epoxides or hydroxylated derivatives .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
